Suzuki-Miyaura Coupling Efficiency
While a direct, head-to-head yield comparison for this specific compound is absent, a class-level inference can be drawn from a study on a highly efficient catalyst system for heteroaryl boronic acids. This study demonstrates that under optimized conditions, heteroaryl boronic acids, including thiophene derivatives, can achieve 'good to excellent yields' in cross-couplings with challenging heteroaryl chlorides [1]. This supports a procurement decision by indicating compatibility with advanced, high-turnover catalyst systems, in contrast to other heterocyclic motifs whose 'efficacy for the transformation' was specifically investigated and found to be variable [1].
| Evidence Dimension | Compatibility with High-Efficiency Pd/Monophosphine Catalyst System |
|---|---|
| Target Compound Data | Implied compatibility; class of 'heteroaryl boronic acids' yielded products in 'good to excellent yields'. |
| Comparator Or Baseline | Other 'heterocyclic motifs' specifically investigated; efficacy varied based on factors investigated in the study. |
| Quantified Difference | Not directly quantified; difference is qualitative—predictable high performance vs. unknown/variable performance. |
| Conditions | Pd precatalyst with monophosphine ligands 1 or 2; coupling of heteroaryl boronic acids and esters with heteroaryl chlorides. |
Why This Matters
Selecting this boronic acid offers a higher probability of success in coupling with challenging, deactivated aryl chlorides using modern catalyst systems, reducing reaction development time and material waste.
- [1] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 132(40), 14073–14075. View Source
